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Compound of Interest

Compound Name: 1-Nitro-D-proline

Cat. No.: B13966137

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Nitro-
D-proline, a derivative of the non-essential amino acid D-proline. Due to the limited availability
of direct experimental spectra for 1-Nitro-D-proline in publicly accessible databases, this
document presents a detailed analysis based on the known spectroscopic properties of the
parent molecule, D-proline, and the characteristic spectral features of N-nitro compounds. This
information is crucial for the identification, characterization, and quality control of 1-Nitro-D-
proline in research and drug development settings.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for 1-Nitro-D-
proline and its parent compound, D-proline. The data for 1-Nitro-D-proline is predicted based
on established principles of spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectroscopic Data for 1-Nitro-D-proline
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S Prt-?‘dicted Chemical Multiplicity Coupling Constant
Shift (6, ppm) (J, H2)

Ha ~4.0-4.5 dd Jop =8, Jap' = 4

HB ~2.0-24 m

HpB' ~1.8-2.2 m

Hy ~1.9-23 m

Hbé ~3.5-3.9 m

H&' ~3.3-3.7 m

COOH >10 brs

Note: Predictions are based on the known spectrum of D-proline and the electron-withdrawing
effect of the nitro group, which is expected to cause a downfield shift of adjacent protons,
particularly Ha and Hd.

Table 2: Experimental tH NMR Spectroscopic Data for D-Proline

Proton Chemical Shift (6, ppm) Multiplicity
Ha 412 t
HB 2.34 m
Hy 2.00 m
Hb 3.32 t

Source: Human Metabolome Database (HMDB). Conditions: D20, 600 MHz.[1]

Table 3: Predicted 3C NMR Spectroscopic Data for 1-Nitro-D-proline
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Carbon Predicted Chemical Shift (8, ppm)
Ca ~60 - 65

Cp ~28-32

Cy ~23-27

Cd ~50 - 55

C=0 ~170-175

Note: The N-nitro group is expected to deshield the adjacent carbons (Ca and Cd), causing a

downfield shift compared to D-proline.

Table 4: Experimental 23C NMR Spectroscopic Data for D-Proline

Carbon Chemical Shift (6, ppm)
Ca 61.7

Cp 29.8

Cy 24.4

Cd 46.8

C=0 175.5

Source: Human Metabolome Database (HMDB). Conditions: H20, 125 MHz.[2]

Infrared (IR) Spectroscopy

Table 5: Predicted Characteristic IR Absorption Bands for 1-Nitro-D-proline
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Predicted Wavenumber

Functional Group Intensity
(cm™)

O-H (Carboxylic Acid) 3300 - 2500 Broad
C-H (Aliphatic) 3000 - 2850 Medium
C=0 (Carboxylic Acid) 1725 - 1700 Strong
N-O (Asymmetric Stretch) 1570 - 1500 Strong
N-O (Symmetric Stretch) 1380 - 1300 Strong
C-N Stretch 1200 - 1020 Medium

Note: The presence of the nitro group will introduce strong absorption bands corresponding to
the N-O stretching vibrations.[3] The characteristic broad O-H and strong C=0 bands of the
carboxylic acid will also be prominent.

Mass Spectrometry (MS)

Table 6: Predicted Mass Spectrometry Data for 1-Nitro-D-proline

lon Predicted m/z
[M+H]* 161.0508
[M-H]~ 159.0351
[M-NO2]* 115.0633

Note: The molecular weight of 1-Nitro-D-proline (CsHsN20a4) is 160.13 g/mol . The expected
fragmentation pattern would likely involve the loss of the nitro group (NO2).

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 1-Nitro-D-proline.

NMR Spectroscopy

Objective: To obtain high-resolution *H and *3C NMR spectra for structural elucidation.
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Materials:

1-Nitro-D-proline sample (5-10 mg for *H, 20-50 mg for 13C)

Deuterated solvent (e.g., D20, CDCls, DMSO-de)

NMR tube (5 mm diameter)

Micropipette

Vortex mixer

Procedure:

Accurately weigh the 1-Nitro-D-proline sample and transfer it to a clean, dry vial.

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[4]

Gently vortex the mixture until the sample is completely dissolved.

Using a micropipette, transfer the solution into an NMR tube, ensuring no solid particles are
transferred.

Wipe the outside of the NMR tube clean before inserting it into the NMR spectrometer.

Acquire the spectra on a spectrometer operating at a frequency of 400 MHz or higher for
optimal resolution.[5]

Process the raw data by applying Fourier transformation, phase correction, and baseline
correction.

Reference the chemical shifts to an internal standard (e.g., TMS at O ppm) or the residual
solvent peak.[6][7]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 1-Nitro-D-proline.

Materials:
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e 1-Nitro-D-proline sample (1-2 mg)

o FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
e Spatula

Procedure:

o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

e Record a background spectrum of the empty ATR crystal.
e Place a small amount of the 1-Nitro-D-proline sample directly onto the ATR crystal.[3]

o Apply pressure using the instrument's pressure clamp to ensure good contact between the
sample and the crystal.

o Acquire the IR spectrum, typically in the range of 4000-400 cm~1.
o Clean the ATR crystal thoroughly after the measurement.

» Analyze the resulting spectrum, identifying the characteristic absorption bands for the
functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 1-Nitro-D-proline.

Materials:

1-Nitro-D-proline sample

LC-MS grade solvents (e.g., methanol, acetonitrile, water)

Formic acid (for enhancing ionization)

Vials and micropipettes
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Procedure:

e Prepare a stock solution of 1-Nitro-D-proline at a concentration of approximately 1 mg/mL in
a suitable solvent.[9]

 Dilute the stock solution to a final concentration of 1-10 ug/mL using a mixture of LC-MS
grade solvents. A common mobile phase composition is water and acetonitrile with 0.1%
formic acid.

« Filter the final solution through a 0.22 um syringe filter to remove any particulate matter.
» Transfer the filtered solution to an appropriate autosampler vial.

e Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
coupled with a liquid chromatography system.

e Acquire data in both positive and negative ion modes to observe the protonated ([M+H]*)
and deprotonated ([M-H]~) molecular ions.

o Perform tandem mass spectrometry (MS/MS) on the parent ions to induce fragmentation and
elucidate the structure.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
a synthesized compound like 1-Nitro-D-proline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Spectroscopic Profile of 1-Nitro-D-proline: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13966137#spectroscopic-data-nmr-ir-ms-of-1-nitro-d-
proline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13966137?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

